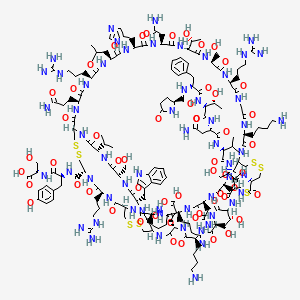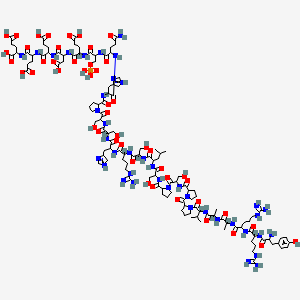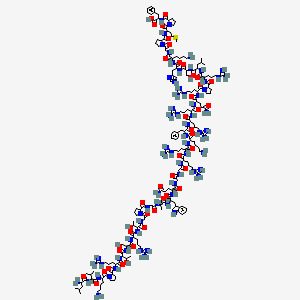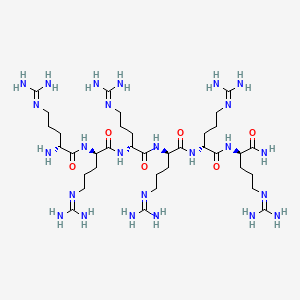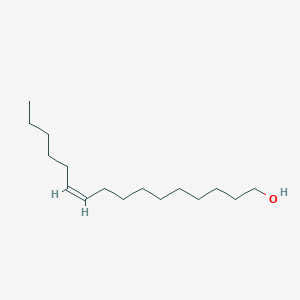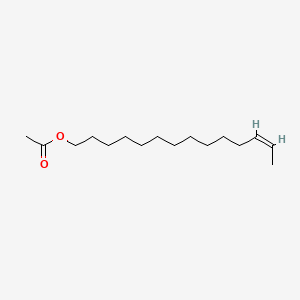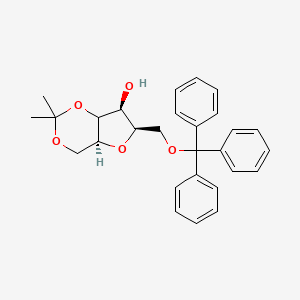
2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
説明
2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is a compound with the molecular formula C28H30O5 and a molecular weight of 446.53 . It is considered a biomedical marvel due to its potential in combating a myriad of diseases and conditions .
Synthesis Analysis
The synthesis of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol has been explored in various studies. For instance, one approach involves the acid-catalyzed cyclization of D-mannitol followed by isopropylidenation .Molecular Structure Analysis
The IUPAC name for this compound is (4aS,6R,7S)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol . Its structure has been analyzed using methods such as SHELXS-97 and SHELXL-97 .Chemical Reactions Analysis
The chemical reactions involving 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol are complex. For example, models suggest that larger C\uE5F8S bonds would facilitate the formation of the 1,6-linked system, which is readily formed by cyclisation in a hexopyranose bearing a thiol group at C-1 (or C-6) and a leaving group at C-6 (or C-1) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol include its molecular formula (C28H30O5), molecular weight (446.53), and InChI Key (BVJKCDWHERTVGS-VHNWMKGBSA-N) .科学的研究の応用
α-Glucosidase Inhibition for Diabetes Management
This compound has been studied for its potential as an α-glucosidase inhibitor . α-Glucosidase inhibitors are important in the management of diabetes, as they help to slow down the digestion of carbohydrates, thereby regulating postprandial blood glucose levels. The structure–activity relationship (SAR) studies suggest that modifications in the carbohydrate moiety can significantly affect α-glucosidase inhibitory activity, which is crucial for developing new antidiabetic drugs.
Antioxidative Activity for Preventing Oxidative Stress
The antioxidative properties of this compound make it a candidate for research into preventing oxidative stress-related diseases . Oxidative stress is implicated in various conditions, including cardiovascular diseases and aging. By scavenging free radicals, compounds like 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol can contribute to the prevention and treatment of these diseases.
Proteomics Research
In proteomics, this compound is used for its properties that can affect protein interactions and functions . It can be utilized in the study of protein glycosylation, which is a post-translational modification critical for protein folding and function.
Biomedical Applications in Disease Management
This compound plays a pivotal role in the management of various ailments, including diabetes and cancer . Its ability to regulate blood glucose levels makes it a valuable compound in glycemic control and could potentially be used in antidiabetic medication formulations.
Synthesis of Carbohydrate-Based Phenolic Compounds
It serves as a precursor in the synthesis of carbohydrate-based phenolic compounds, which have shown promise as α-glucosidase inhibitors and antioxidants . These synthesized compounds can be used in further research to develop new drugs with improved efficacy and safety profiles.
Drug Design and Discovery
The SAR studies of this compound provide valuable insights for drug design and discovery . Understanding how structural changes affect biological activity can guide the development of more effective therapeutic agents.
Chemical Biology Studies
In chemical biology, this compound is used to study the interaction between biological systems and chemical compounds . It can help in understanding the underlying mechanisms of disease progression and the identification of new therapeutic targets.
Glycemic Control in Clinical Medicine
As an α-glucosidase inhibitor, this compound has implications for glycemic control in clinical medicine . It could be used in the development of treatments that improve postprandial hyperglycemia, which is a significant risk factor for cardiovascular diseases.
作用機序
将来の方向性
特性
IUPAC Name |
(4aS,6R,7S)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O5/c1-27(2)30-19-24-26(33-27)25(29)23(32-24)18-31-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3/t23-,24+,25+,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJKCDWHERTVGS-VHNWMKGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2C(O1)[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676217 | |
| Record name | (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4As,6R,7S)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol | |
CAS RN |
65758-50-1 | |
| Record name | (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of studying the conformations of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and its derivatives?
A1: Understanding the conformations of this compound and its derivatives is crucial because the three-dimensional shape of a molecule dictates how it interacts with other molecules. [] For example, in the context of drug discovery, knowing the preferred conformations of a molecule can help predict its binding affinity to target proteins and guide the design of more potent and selective drug candidates.
Q2: What kind of spectroscopic data might be used to characterize 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and its derivatives?
A2: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize the structure of organic molecules. [] NMR can provide information about the connectivity and spatial arrangement of atoms within the molecule, while IR spectroscopy can identify functional groups present based on their characteristic vibrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



